molecular formula C7H3BrFNO3 B1342177 4-Bromo-2-fluoro-5-nitrobenzaldehyde CAS No. 679839-39-5

4-Bromo-2-fluoro-5-nitrobenzaldehyde

Cat. No. B1342177
M. Wt: 248.01 g/mol
InChI Key: ZAROJBMUUUKZBH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO3 . It has a molecular weight of 248.01 . The IUPAC name for this compound is 4-bromo-2-fluoro-5-nitrobenzaldehyde .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzaldehyde involves multiple steps . The process begins with N-bromosuccinimide in dichloromethane at 0°C . This is followed by the addition of sulfuric acid, sodium nitrite, copper (II) sulfate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane . The reaction is carried out at -5°C for 15 minutes, then at 50°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-5-nitrobenzaldehyde is 1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H . The InChI key is ZAROJBMUUUKZBH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-nitrobenzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis of Derivatives

4-Bromo-2-fluoro-5-nitrobenzaldehyde has been utilized in the synthesis of various chemical compounds. A notable application includes its use in the highly stereoselective synthesis of 2-aminobenzylidene derivatives. This process involves a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution and nucleophilic aromatic substitution–Knoevenagel condensation cascade approach, achieving high stereoselectivity and yields ranging from 52–88% (Xu et al., 2014).

Molecular Structure Investigations

The molecular structure of compounds related to 4-Bromo-2-fluoro-5-nitrobenzaldehyde has been a subject of interest in several studies. For instance, the crystal structure of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, derived from a related compound, was determined, revealing interesting aspects like the dihedral angle between benzene rings and the molecule's configuration (Zhang et al., 2009). Additionally, molecular structure and properties of 2-fluoro-4-bromobenzaldehyde, a closely related compound, have been experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies (Tursun et al., 2015).

Radiosynthesis Applications

In the field of radiopharmaceuticals, 4-Bromo-2-fluoro-5-nitrobenzaldehyde-related compounds have been used in radiosynthesis. For example, the synthesis of 4-nitro-α-bromo-α,α-difluorotoluene, starting from 4-nitrobenzaldehyde, was a key step in the radiosynthesis of [F-18]fluoxetine, a potential radiotracer for serotonin reuptake sites (Das & Mukherjee, 1993).

Synthesis of Other Chemical Compounds

Moreover, 4-Bromo-2-fluoro-5-nitrobenzaldehyde has been utilized in the synthesis of various other chemical compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a related compound, was reported with an overall yield of about 47% and a purity of 99.8% (Chen, 2008)

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAROJBMUUUKZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594021
Record name 4-Bromo-2-fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-nitrobenzaldehyde

CAS RN

679839-39-5
Record name 4-Bromo-2-fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitric acid (25 mL) is added dropwise to a solution of 4-bromo-2-fluorobenzaldehyde (5.12 g, 25.2 mmol) in sulfuric acid (25 mL). The mixture is stirred for 2 hours and then is poured over ice. Product is extracted into MTBE (100 mL). The organic layer is washed with saturated aqueous NaHCO3 (100 mL), dried (Na2SO4), and evaporated yielding 5.98 g of yellow solid. 1H NMR (DMSO-d6) δ 10.13, 8.49, 8.22.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Bucher, S Kappler-Gratias, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
… Corrole 11 was synthesized following general procedure A starting from 4.05 mmol of 4-bromo-2-fluoro-5-nitrobenzaldehyde (1 equiv., 1.00 g). The purification process used a alumina …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
Y Lu, KP Cole, JW Fennell, TD Maloney… - … Process Research & …, 2018 - ACS Publications
A new synthesis of a key indazole-containing building block for the MET kinase inhibitor merestinib was designed and demonstrated. Crucial to the successful construction of the …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
K Kusakabe, N Ide, Y Daigo, Y Tachibana… - Journal of medicinal …, 2013 - ACS Publications
Monopolar spindle 1 (Mps1) is essential for centrosome duplication, the spindle assembly check point, and the maintenance of chromosomal instability. Mps1 is highly expressed in …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk

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